N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-10(6-1-2-6)13-7-3-4-8-9(5-7)12(17)14-11(8)16/h3-6H,1-2H2,(H,13,15)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMBHGNKSZFPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168965 | |
| Record name | N-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683232-74-8 | |
| Record name | N-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683232-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Modulation of ABC Transporters
One of the primary applications of N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide is its role as a modulator of ABC transporters. These transporters are crucial for the movement of various substrates across cellular membranes, including drugs and toxins. The compound has been studied for its potential to enhance the efficacy of drugs by inhibiting specific ABC transporters associated with multidrug resistance in cancer therapy .
Therapeutic Uses
Research indicates that derivatives of this compound may be effective in treating conditions such as cystic fibrosis and other diseases related to dysfunctional ABC transporters. For instance, studies have shown that these compounds can improve the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is vital for maintaining ion balance in epithelial cells .
Anti-inflammatory and Antitumor Properties
Recent studies have highlighted the anti-inflammatory and antitumorigenic properties of compounds related to this compound. The compound has been evaluated for its ability to inhibit pathways involved in inflammation and tumor progression. For example, it has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases .
Neuroprotective Effects
Another promising area of research is the neuroprotective effects of this compound. It has been investigated for its ability to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that derivatives of this compound could restore cell viability in models of hyperphosphorylated tau-induced neurodegeneration, indicating potential applications in neurodegenerative disease treatment .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations:
Structural Variations: The target compound’s 1,3-dioxoisoindolin core distinguishes it from acetylated isomers (), which exhibit keto-enol tautomerism but cannot be separated chromatographically . Tozasertib () demonstrates the therapeutic relevance of cyclopropanecarboxamide derivatives in oncology, though its larger structure includes a pyrimidine-thioaryl linkage absent in the target compound .
Synthetic Efficiency :
- The target compound’s inferred 70% yield aligns with ’s isomer synthesis, whereas thiazole derivatives () show lower yields (27%), likely due to steric challenges in coupling bulky substituents .
Physicochemical Properties :
- All analogs are reported as white solids, suggesting similar crystallinity or amorphousness. The isothiazolo-pyridine derivative () forms a powder, possibly due to enhanced intermolecular interactions from sulfur atoms .
Biological Activity
N-(1,3-Dioxoisoindolin-5-yl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a cyclopropane moiety linked to an isoindoline scaffold, which is known for its diverse pharmacological properties. The synthesis typically involves the formation of the cyclopropanecarboxamide through various organic reactions, including nucleophilic substitutions and amidation processes.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous cellular processes including inflammation and neurodegeneration.
GSK-3β Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of GSK-3β activity. For instance, a related compound demonstrated an IC50 value of 70 nM against GSK-3β, suggesting strong inhibitory potential. This inhibition is crucial in models of Alzheimer's disease where GSK-3β contributes to tau phosphorylation and amyloid beta accumulation .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. In vitro studies revealed that it significantly reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation in microglial cells. This suggests its potential use in treating neuroinflammatory conditions .
Neuroprotective Properties
In cellular models of neurodegeneration, this compound has been observed to restore cell viability following neurotoxic insults. For example, it effectively counteracted the cytotoxic effects induced by okadaic acid in neuronal cell lines .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various biological contexts:
These findings collectively highlight the compound's multifaceted biological activities and its potential as a therapeutic agent in neurodegenerative diseases.
ADME-Tox Profile
The pharmacokinetic profile of this compound has been assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Results indicate high permeability across biological membranes and metabolic stability in liver microsomes. Importantly, cytotoxicity assessments revealed an IC50 greater than 100 μM in several cell lines, indicating a favorable safety profile for further development .
Q & A
Basic: What are the recommended synthetic routes for preparing N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide?
Methodological Answer:
The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with functionalized isoindolinone intermediates. For example, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) with acetic acid as a catalyst can link the cyclopropane moiety to the isoindolinone core . Key steps include:
- Intermediate preparation : Synthesize 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde via hydrazine-mediated cyclization.
- Coupling reaction : React with cyclopropanecarboxamide precursors under controlled pH and temperature to avoid side reactions.
- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, mzCloud data for similar cyclopropanecarboxamides shows diagnostic peaks at m/z 250–300 for the cyclopropane fragment .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the isoindolinone ring (e.g., aromatic protons at δ 7.2–8.0 ppm) and cyclopropane protons (δ 1.2–1.8 ppm).
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 minutes) .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) at the isoindolinone 5-position and compare bioactivity. For example, fluorinated analogs in showed enhanced metabolic stability .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Studies on N-(piperidin-3-yl)cyclopropanecarboxamide analogs revealed critical hydrogen bonds with catalytic lysine residues .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize derivatives with optimal steric and electronic properties .
Advanced: How to address stability issues during storage or experimental use?
Methodological Answer:
- Degradation pathways : Perform accelerated stability studies (40°C/75% RH for 6 months) to identify hydrolysis-prone sites (e.g., the amide bond). LC-MS can detect degradation products like cyclopropanecarboxylic acid .
- Storage optimization : Store at -20°C in anhydrous DMSO under nitrogen to prevent oxidation. Use amber vials to block UV-induced decomposition of the isoindolinone ring .
- In-situ stabilization : Add antioxidants (e.g., 0.1% BHT) to reaction mixtures during biological assays .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. Cyclopropane-containing analogs often show high membrane permeability but rapid hepatic clearance .
- MD simulations : Run 100-ns trajectories in GROMACS to assess blood-brain barrier penetration. The cyclopropane ring’s rigidity may reduce passive diffusion compared to flexible chains .
- QSAR modeling : Corrogate topological descriptors (e.g., polar surface area) with bioavailability data from analogs in and .
Advanced: How to resolve contradictory bioactivity data across assays?
Methodological Answer:
- Assay standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays). For instance, discrepancies in IC₅₀ values for kinase inhibitors like Tozasertib were resolved by controlling Mg²⁺ levels .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions. A compound in showed cross-reactivity with unrelated phosphatases due to its cyclopropane motif .
- Data normalization : Apply Z-score transformation to account for batch effects in high-throughput screening .
Advanced: What strategies optimize the design of biologically active derivatives?
Methodological Answer:
- Fragment-based design : Combine the isoindolinone core with privileged fragments (e.g., benzodioxole from ) to enhance target engagement .
- Stereochemical control : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers. The (R)-configuration in ’s analog improved target binding by 10-fold .
- Prodrug approaches : Mask the carboxamide as an ester to improve oral bioavailability. Hydrolysis in vivo regenerates the active form, as seen in ’s lactate salt formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
